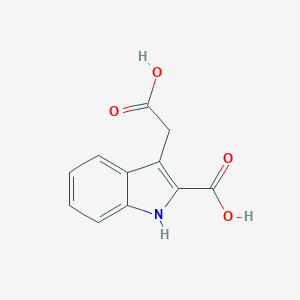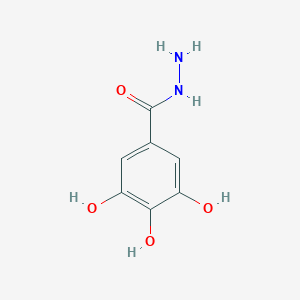![molecular formula C13H19N3O2 B183050 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 857486-15-8](/img/structure/B183050.png)
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a member of the benzamide class of compounds, which have been studied for their potential as gastroprokinetic agents. These agents are designed to enhance gastrointestinal motility, which can be beneficial in treating conditions like gastroparesis. The structure of this compound includes a morpholinyl group and a benzamide moiety, which are believed to contribute to its biological activity.
Synthesis Analysis
The synthesis of N-[(2-morpholinyl)alkyl]benzamides, including 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide derivatives, has been reported with the aim of creating more potent and selective gastric prokinetic agents than existing drugs such as metoclopramide. The synthesis involves coupling the morpholinyl moiety with a 4-amino-5-chloro-2-methoxybenzoyl group, which is a common feature in both metoclopramide and cisapride. Modifications to the benzoyl group substituents have been shown to significantly influence the activity of these compounds .
Molecular Structure Analysis
The molecular structure of these benzamides is critical to their function. The presence of the morpholinyl group is a result of design considerations based on the side-chain structure of cisapride, another prokinetic agent. The specific arrangement of the amino and chloro substituents on the benzamide ring, as well as the presence of the morpholinyl group, are thought to contribute to the compounds' selective activity on gastric motility .
Chemical Reactions Analysis
The chemical reactivity of these benzamides has not been explicitly detailed in the provided papers. However, the synthesis process itself involves chemical reactions that are key to obtaining the final product, such as the coupling of the morpholinyl group with the benzoyl group. The reactivity of the amino group in the benzamide structure could potentially be involved in further chemical modifications or interactions with biological targets .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide are not directly discussed in the provided papers, benzamides in general are known to have properties that affect their bioavailability and pharmacokinetics. These properties include solubility, stability, and the ability to cross biological membranes, which are important for their activity as gastroprokinetic agents .
Case Studies and Activity
The gastroprokinetic activity of these compounds was evaluated in animal models, where effects on gastric emptying were measured. Some derivatives, such as N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide, demonstrated potent activity. These studies suggest that certain structural modifications can lead to compounds with significant therapeutic potential .
Aplicaciones Científicas De Investigación
Pharmacological Applications of Benzamide Derivatives
Benzamide derivatives, including compounds structurally related to "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide," have been extensively studied for their diverse pharmacological applications. These compounds have shown potential in various therapeutic areas, including as prokinetic agents in gastrointestinal disorders, in the modulation of dopamine receptors, and as inhibitors in coagulation pathways.
Prokinetic Agents in Gastrointestinal Motility Disorders : Benzamide derivatives like Metoclopramide and Cisapride are known for their prokinetic effects, facilitating or restoring motility throughout the gastrointestinal tract. Their mechanism of action involves enhancement of acetylcholine release in the myenteric plexus, aiding in conditions like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis without significant antipsychotic or sedative properties (McCallum et al., 1988).
Dopamine D2-Like Receptor Antagonists : Compounds such as Eticlopride, a substituted benzamide analog, demonstrate high affinity and selectivity for dopamine D2-like receptors. Research utilizing Eticlopride has provided insights into central dopamine receptor function and the role of D2-like receptors in behavior, learning, and memory, although it is not used clinically (Martelle & Nader, 2008).
Anticoagulant Research : Research into Factor Xa inhibitors, a crucial component of the coagulation pathway, has identified several benzamide derivatives as potential antithrombotic agents. These studies have led to the development of potent, orally bioavailable inhibitors with selectivity against other serine proteases, contributing to advancements in anticoagulant therapies (Pauls et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILUBAXZNMMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588608 |
Source


|
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide | |
CAS RN |
857486-15-8 |
Source


|
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)


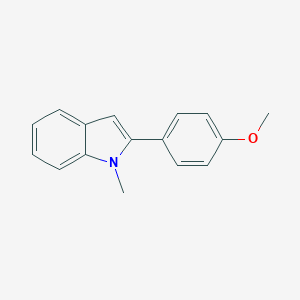
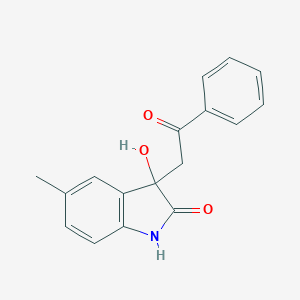

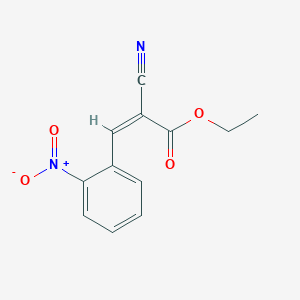
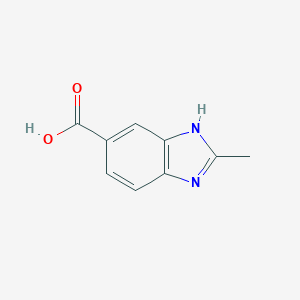
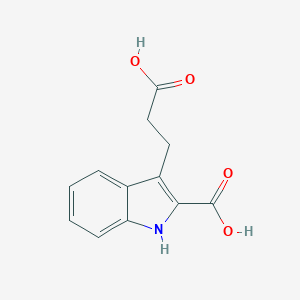
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)
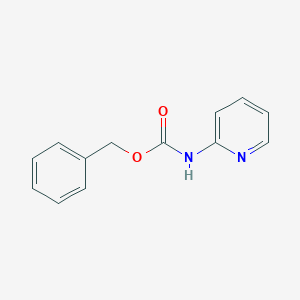
![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)
